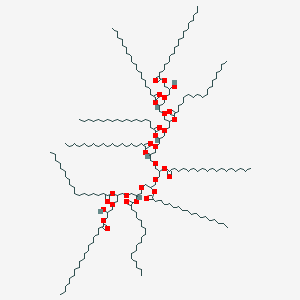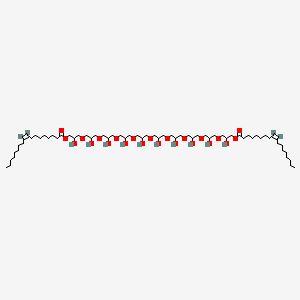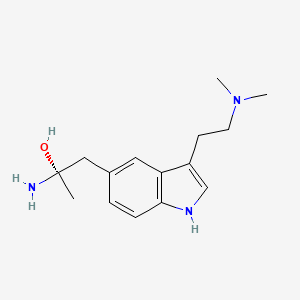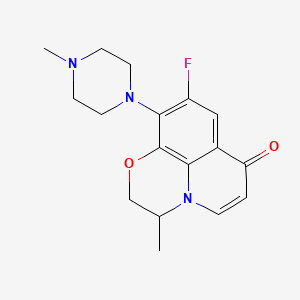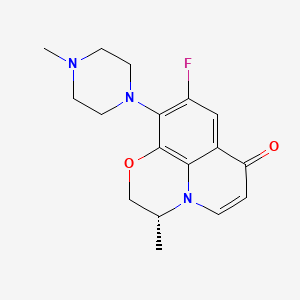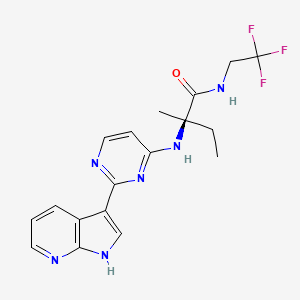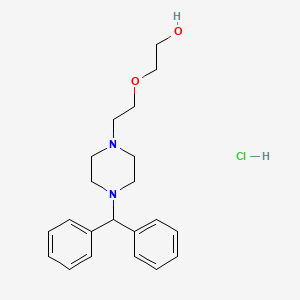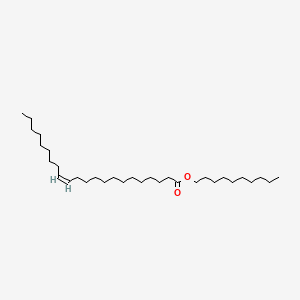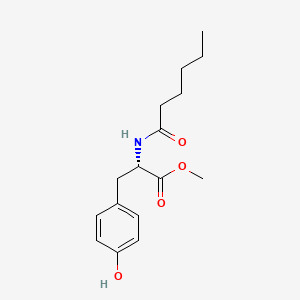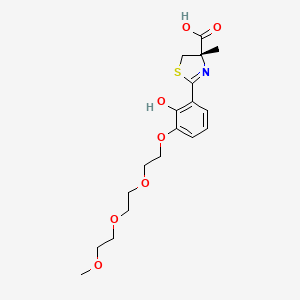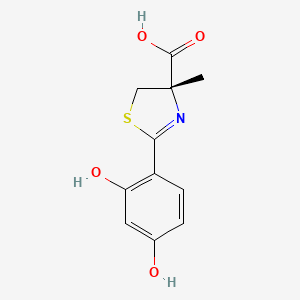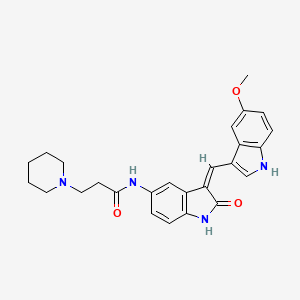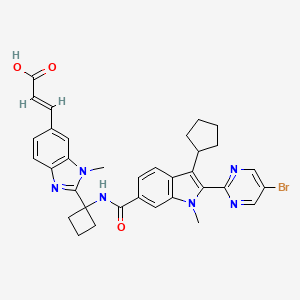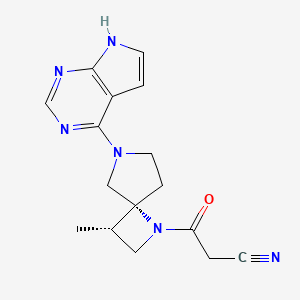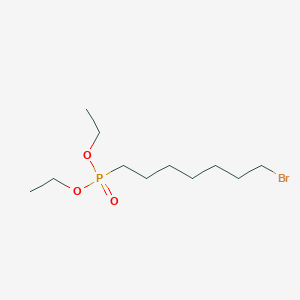
Diethyl 7-bromoheptylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 7-bromoheptylphosphonate is an alkyl chain-based PROTAC linker . It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Synthesis Analysis
Diethyl 7-bromoheptylphosphonate can be used in the synthesis of PROTACs . The synthesis process involves the use of two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular structure of Diethyl 7-bromoheptylphosphonate comprises an alkyl chain, which makes it suitable as a PROTAC linker .Chemical Reactions Analysis
In the context of PROTACs, Diethyl 7-bromoheptylphosphonate plays a crucial role in the chemical reactions that lead to the degradation of target proteins . It helps to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Applications De Recherche Scientifique
Corrosion Inhibition : Diethyl 7-bromoheptylphosphonate derivatives have been studied for their ability to inhibit corrosion of metals in acidic environments, particularly useful in industrial processes like steel pickling. These compounds act as mixed-type inhibitors, offering high inhibition efficiency (Gupta et al., 2017).
Synthesis of Biologically Active Compounds : Such phosphonates are involved in the synthesis of α-aminophosphonates, which are analogues of natural amino acids with potential biological activities. They can be used as enzyme inhibitors, antibacterial, antitumor, or antiviral agents (Ouahrouch et al., 2014).
Monohalogenation Techniques : Research has shown methods for the controlled monohalogenation of phosphonates, leading to the production of pure α-monohalogenated derivatives. This has implications in various synthetic routes for complex organic molecules (Iorga et al., 1999).
Synthesis of Novel Compounds : There is ongoing research in developing new synthetic routes to create diethyl 3-iodoalkyl and 3-iodoalkenylphosphonates, compounds with significant potential in both synthetic and bioactive applications (Bałczewski et al., 2000).
Drug Metabolism Studies : Diethyl 7-bromoheptylphosphonate derivatives have also been studied for their metabolism in biological systems, such as in the metabolism of antilipidaemic agents in rats (Morioka et al., 1996).
Anticorrosion Properties : Further studies show the synthesis and characterization of diethyl (phenylamino) methyl phosphonate derivatives with potential use as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating the diverse industrial applications of these compounds (Moumeni et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-7-diethoxyphosphorylheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSPHWPPFSFDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCBr)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 7-bromoheptylphosphonate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

